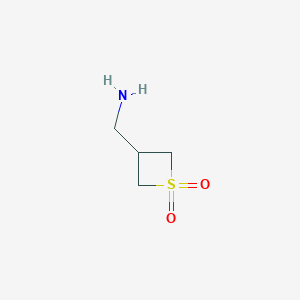

3-(Aminomethyl)thietane 1,1-dioxide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1,1-dioxothietan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-1-4-2-8(6,7)3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUHNQVXADNNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl Thietane 1,1 Dioxide

Cycloaddition Approaches to Thietane-1,1-dioxide Formation

Cycloaddition reactions represent a powerful tool for the construction of four-membered rings, including the thietane-1,1-dioxide scaffold. These reactions involve the direct combination of two or more unsaturated molecules to form a cyclic adduct.

[2+2] Cycloaddition Reactions Involving Sulfene (B1252967) and Enamines

A prominent method for synthesizing the thietane-1,1-dioxide ring is the [2+2] cycloaddition of a sulfene intermediate with an enamine. wikipedia.org Sulfenes (R₂C=SO₂) are highly reactive species that can be generated in situ, typically from the dehydrochlorination of alkanesulfonyl chlorides with a base like triethylamine. wikipedia.org When generated in the presence of an enamine, the sulfene undergoes a cycloaddition reaction to yield a substituted thietane-1,1-dioxide. wikipedia.org

The general scheme for this reaction is as follows:

Step 1: Sulfene Formation: An alkanesulfonyl chloride is treated with a tertiary amine base to eliminate hydrogen chloride and form the transient sulfene.

Step 2: Cycloaddition: The electrophilic sulfene rapidly reacts with the electron-rich enamine in a [2+2] cycloaddition manner to form the four-membered thietane-1,1-dioxide ring.

This approach is particularly useful for accessing a variety of substituted thietane-1,1-dioxides by varying the starting sulfonyl chloride and enamine. wikipedia.org

Stereoselectivity and Regioselectivity in Cycloaddition Routes

The stereochemistry and regiochemistry of [2+2] cycloaddition reactions are critical aspects that determine the structure of the final product. In the context of sulfene-enamine cycloadditions, the reaction often proceeds with a degree of stereospecificity, where the stereochemistry of the enamine can influence the stereochemistry of the resulting thietane-1,1-dioxide. researchgate.net

Regioselectivity refers to the orientation of the reactants in the cycloaddition. In the reaction of a sulfene with an unsymmetrical enamine, two regioisomers could potentially be formed. The regioselectivity is governed by the electronic properties of the reactants, with the more nucleophilic carbon of the enamine typically attacking the electrophilic sulfur atom of the sulfene. youtube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In some cases, the cycloaddition can be highly stereoselective, leading to the formation of a single diastereomer. researchgate.net The stereochemical outcome can be influenced by factors such as the choice of reactants, solvent, and reaction temperature. Quantum chemical studies have been employed to understand and predict the stereoselectivity of such cycloaddition reactions. rsc.org

Nucleophilic Displacement Strategies for Thietane (B1214591) Ring Construction

Nucleophilic displacement reactions provide a classical and versatile approach to the synthesis of thietane rings. These methods involve the formation of the heterocyclic ring through the reaction of a nucleophile with an electrophilic substrate, leading to ring closure.

Synthesis via Disulfonates and Related Precursors

A well-established method for constructing the thietane ring involves the use of 1,3-disulfonates as precursors. In this approach, a 1,3-diol is converted into a disulfonate, such as a dimesylate or ditosylate. Subsequent treatment with a sulfur nucleophile, most commonly sodium sulfide (B99878) (Na₂S), leads to a double nucleophilic displacement and the formation of the thietane ring. beilstein-journals.org

This method is particularly suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov However, it can be less effective for preparing more sterically hindered thietanes due to competing elimination reactions. nih.gov

Application of Haloalkanes and Sulfur Nucleophiles in Ring Closure

An alternative and widely used nucleophilic displacement strategy employs 1,3-dihaloalkanes as starting materials. The reaction of a 1,3-dihalopropane derivative with a sulfur nucleophile like sodium sulfide is one of the oldest and most common methods for preparing thietane derivatives. beilstein-journals.org The greater nucleophilicity of sulfur compared to oxygen can be advantageous in these cyclization reactions. msu.edulibretexts.org

The general reaction involves the intramolecular or intermolecular displacement of two halide leaving groups by a sulfide ion to form the four-membered ring. This method has been successfully applied to the synthesis of various thietane derivatives. beilstein-journals.org

Emerging and Alternative Synthetic Pathways for 3-(Aminomethyl)thietane 1,1-dioxide

Beyond the classical cycloaddition and nucleophilic displacement methods, several innovative and alternative synthetic routes to 3-substituted thietane 1,1-dioxides are being explored. These emerging pathways often offer advantages in terms of efficiency, substrate scope, and access to novel derivatives.

One such approach involves the ring expansion of smaller heterocycles. For instance, the ring expansion of thiiranes (three-membered sulfur-containing rings) has been developed as a strategy to synthesize thietanes. beilstein-journals.org This can be achieved through either nucleophilic or electrophilic ring-opening of the thiirane, followed by intramolecular cyclization. researchgate.net

Another modern approach focuses on the direct functionalization of a pre-formed thietane-1,1-dioxide ring. For example, methods have been developed for the synthesis of 3,3-disubstituted thietane dioxides by generating carbocation intermediates on the 4-membered ring, which can then be trapped by various nucleophiles. chemrxiv.orgresearchgate.net This allows for a divergent approach to a range of 3-substituted derivatives. chemrxiv.orgacs.org

Furthermore, photochemical methods, such as the thia-Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of a thiocarbonyl compound and an alkene, provide an alternative route to the thietane core structure. nih.govresearchgate.net Recent advancements in this area include the use of visible-light photocatalysis to promote these cycloadditions under milder conditions. researchgate.net

Chemical Transformations and Reactivity of 3 Aminomethyl Thietane 1,1 Dioxide

Oxidation Chemistry of the Thietane (B1214591) Ring System

The sulfur atom in the thietane ring is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The oxidation of 3-substituted thietanes can be performed selectively to yield either the corresponding thietane-1-oxide (sulfoxide) or thietane-1,1-dioxide (sulfone). For instance, the oxidation of 3-substituted thietanes with one equivalent of an oxidizing agent, such as peracetic acid, can lead to the formation of the sulfoxide (B87167). researchgate.net Further oxidation with an excess of the oxidizing agent will then produce the sulfone. researchgate.net

The oxidation of various 3-substituted thietanes, including those with nitrogen-containing heterocycles attached to the 3-position, has been successfully demonstrated. researchgate.net These reactions typically result in the formation of the corresponding 1-oxothietanyl and 1,1-dioxothietanyl derivatives. researchgate.net The oxidation to the sulfone is often carried out using strong oxidizing agents like potassium permanganate (B83412) or an excess of hydrogen peroxide. researchgate.net

A significant aspect of the oxidation to the sulfoxide is the potential for stereoisomerism. The resulting sulfoxide can exist as cis and trans isomers with respect to the substituent at the 3-position of the thietane ring. The ratio of these diastereomers is influenced by the nature of the substituent. researchgate.net For example, in the oxidation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, the cis-isomer of the sulfoxide was found to be the predominant product. researchgate.net

The choice of oxidizing agent plays a crucial role in determining the product of the thietane oxidation. Milder oxidizing agents and controlled stoichiometry are key to achieving selective oxidation to the sulfoxide, while stronger or excess oxidizing agents drive the reaction towards the sulfone.

Common oxidizing agents employed for the oxidation of thietanes include:

Peracetic acid: Used for the selective oxidation to sulfoxides. researchgate.net

Hydrogen peroxide: Can be used for both sulfoxide and sulfone formation, depending on the stoichiometry and reaction conditions. An excess is typically used for complete conversion to the sulfone. researchgate.net

Potassium permanganate (KMnO₄): A strong oxidizing agent that effectively converts thietanes to their corresponding sulfones. researchgate.net

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for the oxidation of sulfides to sulfoxides and sulfones. The oxidation of thietan-3-ols to thietane-3-one 1,1-dioxides is readily achieved with m-CPBA. nih.gov

The reaction conditions, such as temperature and solvent, also influence the outcome. For instance, the oxidation of thietanyl derivatives to sulfones can be optimized by adjusting the molar excess of the oxidizing agent and the reaction time. researchgate.net

| Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| Peracetic acid | 6-Methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | 6-Methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4(1H,3H)-dione | 80 | researchgate.net |

| Hydrogen peroxide (excess) | 5(6)-Nitro-1-(thietan-3-yl)benzimidazole | 5(6)-Nitro-1-(1,1-dioxothietan-3-yl)benzimidazole | 78 | researchgate.net |

| Potassium permanganate | 1-(Thietan-3-yl)pyridin-2(1H)-one | 1-(1,1-Dioxothietan-3-yl)pyridin-2(1H)-one | - | thieme-connect.de |

| m-CPBA | 3-(4-Methoxyphenyl)thietan-3-ol | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80 | nih.gov |

Reduction Reactions of the Sulfone Moiety

The sulfone group in thietane-1,1-dioxides is generally stable but can be reduced to the corresponding sulfide (B99878) under specific conditions.

The reduction of thietane-1,1-dioxides to thietanes has been accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). For example, 3-methyl-3-phenylthietane 1,1-dioxide can be reduced to 3-methyl-3-phenylthietane in good yield using LiAlH₄. thieme-connect.de

Of particular relevance is the successful reduction of 3-ferrocenyl-3-(N,N-dimethylamino)thietane 1,1-dioxide to the corresponding thietane using lithium aluminum hydride, demonstrating that the presence of a nitrogen-containing substituent at the 3-position is tolerated under these reducing conditions. thieme-connect.de This suggests a viable pathway for the reduction of 3-(aminomethyl)thietane 1,1-dioxide back to its sulfide form.

| Reducing Agent | Substrate | Product | Yield (%) | Reference |

| LiAlH₄ | 3-Methyl-3-phenylthietane 1,1-dioxide | 3-Methyl-3-phenylthietane | 71 | thieme-connect.de |

| LiAlH₄ | 3-Ferrocenyl-3-(N,N-dimethylamino)thietane 1,1-dioxide | 3-Ferrocenyl-3-(N,N-dimethylamino)thietane | 78 | thieme-connect.de |

The mechanism of reductive desulfonylation often involves the transfer of electrons to the sulfone, leading to the cleavage of a carbon-sulfur bond. In the case of reductions with metal amalgams, the process is thought to proceed through the formation of a sulfinate anion and a radical intermediate.

For reductions using metal hydrides like LiAlH₄, the mechanism is believed to involve nucleophilic attack of the hydride on the sulfur atom, followed by subsequent steps that lead to the removal of the oxygen atoms and the formation of the sulfide. The exact mechanism can be complex and may depend on the specific substrate and reaction conditions.

Nucleophilic Substitution Reactions Involving this compound

The thietane ring, especially when activated by the electron-withdrawing sulfone group, can be susceptible to nucleophilic attack. The aminomethyl group can also participate in or influence these reactions.

Research on the reactivity of 3-aryl-thietan-3-ol 1,1-dioxides has shown that these compounds can undergo substitution reactions with various nucleophiles, including arenes, thiols, and alcohols, under Lewis or Brønsted acid catalysis. nih.gov This proceeds through the formation of a carbocationic intermediate at the 3-position of the thietane ring. nih.gov

While direct studies on the nucleophilic substitution of this compound are not extensively documented in the reviewed literature, the reactivity of analogous systems suggests potential pathways. For instance, the amino group could be acylated or alkylated, or the entire aminomethyl group could be displaced by a suitable nucleophile if a good leaving group is introduced.

Furthermore, the stability of 3,3-disubstituted thietane-1,1-dioxides has been investigated under various conditions, including in the presence of nucleophiles like sodium iodide and cysteine methyl ester, where the compounds showed quantitative recovery. nih.gov This indicates a general stability of the thietane dioxide ring under certain nucleophilic conditions, which is an important consideration for designing synthetic routes involving this scaffold.

Functionalization at the Sulfur Center

The thietane 1,1-dioxide core is characterized by a sulfone group where the sulfur atom is in its highest oxidation state (+6). This renders the sulfur center highly stable and generally inert to further oxidation. The lone pairs of electrons on the sulfur atom have been fully utilized in forming the double bonds with the oxygen atoms, making the sulfur atom electron-deficient and not susceptible to typical electrophilic attack.

Furthermore, the C-S bonds within the four-membered ring are sterically hindered and the ring strain makes reactions that could lead to ring-opening less favorable under many conditions. Consequently, chemical transformations directly involving the functionalization of the sulfur center of thietane 1,1-dioxides, including this compound, are not well-documented in the scientific literature. The stability of the sulfone group is a key feature of this heterocyclic system.

Derivatization at the Nitrogen Center of the Aminomethyl Group

The primary amino group in this compound is a versatile handle for a wide array of chemical modifications, including N-acylation and N-alkylation reactions. These transformations allow for the introduction of a variety of substituents, leading to the creation of libraries of novel compounds with potentially diverse biological activities.

N-Acylation: The primary amine can readily react with various acylating agents such as acid chlorides, acid anhydrides, and activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

N-Alkylation: The nitrogen atom can also be alkylated using alkyl halides or through reductive amination. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination with an aldehyde or a ketone is often a more controlled approach. This two-step, one-pot procedure involves the initial formation of an imine or enamine, which is then reduced in situ to the desired secondary or tertiary amine.

Table 1: Representative Derivatization Reactions at the Nitrogen Center

| Reagent/Condition | Product Type | General Reaction |

| Acyl Chloride (R-COCl), Base | N-Acyl derivative | This compound + R-COCl → N-(Thietan-3-ylmethyl)amide |

| Alkyl Halide (R-X), Base | N-Alkyl derivative | This compound + R-X → N-Alkyl-3-(aminomethyl)thietane 1,1-dioxide |

| Aldehyde (R-CHO), Reducing Agent | N-Alkyl derivative | This compound + R-CHO → N-(Substituted)-3-(aminomethyl)thietane 1,1-dioxide |

Synthesis of Substituted Thietane-1,1-dioxide Analogues (e.g., 3-aryloxy and 3-phenylsulfanyl derivatives)

The synthesis of 3-aryloxy and 3-phenylsulfanyl derivatives of thietane-1,1-dioxide can be achieved through nucleophilic substitution reactions. A common strategy involves the use of a precursor such as 3-hydroxythietane-1,1-dioxide. The hydroxyl group can be converted into a good leaving group, or the reaction can proceed via activation of the hydroxyl group.

A divergent approach to 3,3-disubstituted thietane dioxides has been reported, which involves the formation of a carbocation at the 3-position of the thietane dioxide ring. nih.gov This method allows for the direct coupling of the thietane ring with arenes, thiols, and alcohols. nih.gov While this specific methodology starts with 3-aryl-3-hydroxythietane-1,1-dioxides, the principle can be adapted for the synthesis of 3-aryloxy and 3-phenylsulfanyl derivatives from a suitable 3-hydroxy precursor.

For instance, the reaction of 3-hydroxythietane-1,1-dioxide with phenols or thiophenols under appropriate acidic or activating conditions could yield the desired 3-aryloxy and 3-phenylsulfanyl derivatives. The Mitsunobu reaction, which facilitates the conversion of alcohols to esters, ethers, and thioethers, represents a viable method for this transformation. wikipedia.orgorganic-chemistry.orgchemeurope.com In a Mitsunobu reaction, the alcohol is activated by triphenylphosphine (B44618) and an azodicarboxylate, followed by nucleophilic attack by the phenol (B47542) or thiophenol. wikipedia.org

Another approach involves the reaction of a 3-halothietane-1,1-dioxide with a phenoxide or thiophenoxide nucleophile in an aromatic nucleophilic substitution-type reaction. zenodo.org

Table 2: Synthesis of 3-Aryloxy and 3-Phenylsulfanyl Thietane-1,1-dioxide Analogues

| Starting Material | Nucleophile | Product |

| 3-Hydroxythietane-1,1-dioxide | Phenol | 3-Phenoxythietane-1,1-dioxide |

| 3-Hydroxythietane-1,1-dioxide | Thiophenol | 3-(Phenylsulfanyl)thietane-1,1-dioxide |

| 3-Chlorothietane-1,1-dioxide | Sodium Phenoxide | 3-Phenoxythietane-1,1-dioxide |

| 3-Chlorothietane-1,1-dioxide | Sodium Thiophenoxide | 3-(Phenylsulfanyl)thietane-1,1-dioxide |

Computational and Theoretical Investigations of 3 Aminomethyl Thietane 1,1 Dioxide

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(aminomethyl)thietane 1,1-dioxide, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net

These calculations would yield critical information about the molecule's geometry, orbital energies, and charge distribution. The presence of the electron-withdrawing sulfone group and the basic aminomethyl substituent would significantly influence the electronic properties.

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting electrophilic and nucleophilic regions. The area around the nitrogen atom of the aminomethyl group would be expected to show a negative potential (red), indicating a region susceptible to electrophilic attack, while the protons on the amine and the region around the sulfone group would likely show a positive potential (blue).

Natural Bond Orbital (NBO) Analysis: This analysis would provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds, including any hyperconjugative interactions that contribute to the molecule's stability.

Below is a representative table of calculated electronic properties for a molecule similar in structure, illustrating the type of data generated from quantum chemical calculations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 4.2 D |

| Total Energy | -550 Hartree |

Table 1: Representative data from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The four-membered thietane (B1214591) ring is not planar and can adopt a puckered conformation. nih.gov The degree of this puckering and the preferred orientation of the aminomethyl substituent are critical for understanding how the molecule interacts with its environment.

Conformational Analysis:

A systematic search of the potential energy surface would be performed to identify the most stable conformers. This typically involves rotating the rotatable bonds—specifically the C-C bond connecting the aminomethyl group to the ring and the C-N bond—and calculating the energy of each resulting conformation. The results would likely show a preference for conformations that minimize steric hindrance between the aminomethyl group and the thietane ring. Studies on similar heterocyclic systems have successfully used methods like HF/6-31G(d) and MP2 to analyze conformational preferences. researchgate.net

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic picture of the molecule's behavior over time in a simulated environment, such as in a solvent like water. arxiv.orgnih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape and identify the most populated states. For this compound, an MD simulation would reveal the flexibility of the thietane ring and the aminomethyl side chain, as well as the stability of any intramolecular hydrogen bonds. The simulation would also provide information on the solvent's effect on the molecule's conformation.

The following table illustrates the kind of data that can be obtained from a conformational analysis, showing the relative energies of different hypothetical conformers.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.2 |

| C | -60° | 0.8 |

Table 2: Illustrative relative energies of different conformers.

Predictive Modeling of Chemical Reactivity and Selectivity

Computational models can predict how a molecule will behave in a chemical reaction. For this compound, this is particularly useful for understanding its potential as a synthetic building block.

Reactivity Indices:

Derived from the electronic structure calculations, reactivity descriptors such as Fukui functions and local softness can pinpoint the most reactive sites in the molecule. The nitrogen atom of the aminomethyl group, with its lone pair of electrons, is expected to be the primary site for electrophilic attack. The protons on the α-carbon to the sulfone group may exhibit some acidity, making them potential sites for deprotonation by a strong base.

Reaction Mechanism Studies:

Theoretical calculations can be used to model the entire course of a chemical reaction, including the structures of transition states and the calculation of activation energies. This would be valuable, for example, in studying the N-alkylation or N-acylation of the aminomethyl group. By comparing the activation barriers for different reaction pathways, the most likely product can be predicted.

The table below provides an example of how predicted reactivity indices might look for this molecule.

| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| N (amine) | 0.05 | 0.45 |

| C (ring) | 0.12 | 0.08 |

| S (ring) | 0.25 | 0.02 |

Table 3: Representative predicted Fukui indices for selected atoms.

Theoretical Studies of Molecular Interactions and Potential Biological Target Binding

A key application of computational chemistry is in drug discovery, where it is used to predict how a molecule might interact with a biological target, such as a protein receptor or enzyme. nih.gov The unique 3D shape and chemical features of this compound make it an interesting candidate for such studies.

Molecular Docking:

Molecular docking simulations would be used to predict the preferred binding mode of this compound within the active site of a target protein. These simulations would score different binding poses based on factors like intermolecular interactions (hydrogen bonds, electrostatic interactions, van der Waals forces) and the desolvation penalty. The sulfone group can act as a hydrogen bond acceptor, while the aminomethyl group can be a hydrogen bond donor and also form salt bridges if protonated.

Pharmacophore Modeling:

If a set of molecules with known activity against a particular target is available, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This compound could then be evaluated to see if it fits this pharmacophore, providing a rationale for its potential biological effects.

The following table illustrates the types of interactions that might be identified in a docking study.

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond (Donor) | Aspartic Acid (ASP) | 2.8 |

| Hydrogen Bond (Acceptor) | Serine (SER) | 3.1 |

| Ionic Interaction | Glutamic Acid (GLU) | 4.5 |

Table 4: Example of predicted interactions from a molecular docking simulation.

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The compound 3-(Aminomethyl)thietane 1,1-dioxide is a valuable building block in modern organic synthesis due to its unique structural features. The thietane (B1214591) ring, a four-membered heterocycle containing a sulfur atom, offers a distinct three-dimensional scaffold. researchgate.netnih.gov The sulfone group and the aminomethyl substituent provide reactive sites for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules. nih.govresearchgate.net

Development of Novel Synthetic Methodologies

The synthesis of thietanes and their derivatives, including this compound, has been an area of active research. nih.govresearchgate.netbeilstein-journals.org Traditional methods often involve the cyclization of 1,3-difunctionalized alkanes. nih.govwikipedia.org For instance, the reaction of 1,3-dihaloalkanes with a sulfide (B99878) source is a common approach. nih.govbeilstein-journals.org However, these methods can be limited in scope and may not be suitable for preparing highly substituted or functionalized thietanes. beilstein-journals.org

More recent research has focused on developing more efficient and versatile synthetic routes. nih.govresearchgate.net These include photochemical [2+2] cycloadditions, ring expansions of smaller heterocycles, and ring contractions of larger ones. nih.govbeilstein-journals.org The development of catalytic methods, using Lewis or Brønsted acids, has enabled the synthesis of 3,3-disubstituted thietane dioxides through the formation of carbocation intermediates. nih.govchemrxiv.org These advancements provide access to a wider range of thietane derivatives with diverse substitution patterns, which are crucial for exploring their applications in various fields. nih.govnih.gov

Preparation of Advanced Synthetic Intermediates

The reactivity of the thietane ring and its substituents allows for the preparation of various advanced synthetic intermediates. nih.govresearchgate.net The sulfone group in this compound can influence the reactivity of the ring and can be a target for further chemical modifications. enamine.net For example, the thietane ring can be opened by nucleophiles, providing access to linear sulfur-containing compounds. wikipedia.org

The primary amine group in this compound is a key functional handle for introducing a wide array of molecular fragments. It can readily participate in reactions such as acylation, alkylation, and arylation to generate a diverse library of derivatives. researchgate.net These derivatives, in turn, can serve as precursors for the synthesis of complex molecules with potential biological activity or unique material properties. nih.govresearchgate.net

Utility in Medicinal Chemistry for Scaffold Development

The thietane-1,1-dioxide motif has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties. researchgate.netnih.gov It is considered a valuable scaffold for the design and synthesis of new therapeutic agents. researchgate.netresearchgate.net

Exploration of Thietane-1,1-dioxide as a Bioisostere or Privileged Structure

The thietane-1,1-dioxide moiety is often employed as a bioisostere for other chemical groups in drug molecules. researchgate.netenamine.net Bioisosteric replacement is a strategy used in drug design to modify the properties of a compound, such as its potency, selectivity, or metabolic stability, without significantly altering its interaction with the biological target. enamine.net The thietane dioxide group, with its polar sulfone and three-dimensional structure, can mimic the spatial arrangement and electronic properties of other functional groups, such as a cyclobutane (B1203170) or a peptide bond. enamine.net

The replacement of a peptide bond with a thietane dioxide has been shown to improve metabolic stability and target selectivity in certain instances. enamine.net Furthermore, the thietane ring system is considered a "privileged structure" in medicinal chemistry. A privileged structure is a molecular framework that is capable of binding to multiple biological targets with high affinity. The unique conformational properties of the thietane ring allow it to present substituents in specific spatial orientations, which can lead to favorable interactions with a variety of protein targets. researchgate.net

Mechanism-Based Investigations of Biochemical Interactions

Derivatives of this compound have been utilized in mechanism-based investigations to probe the interactions between small molecules and their biological targets. nih.gov For example, thietane dioxide-containing compounds have been designed as inhibitors of enzymes such as PI3K-alpha and LpxC, which are implicated in cancer and bacterial infections, respectively. nih.gov

Crystallographic studies of an LpxC inhibitor containing a thietane dioxide revealed that the sulfone group participates in a hydrogen bond with a lysine (B10760008) residue in the active site of the enzyme. nih.gov This observation highlights the ability of the thietane dioxide moiety to engage in specific non-covalent interactions with protein targets, which is crucial for achieving high binding affinity and selectivity. Such studies provide valuable insights into the structure-activity relationships of these compounds and can guide the design of more potent and selective inhibitors.

Potential Contributions to Materials Science and Polymer Chemistry

The unique properties of the thietane-1,1-dioxide ring system also suggest its potential for applications in materials science and polymer chemistry. researchgate.netresearchgate.net The incorporation of this rigid, polar heterocycle into polymer backbones could lead to materials with novel thermal, mechanical, and optical properties.

While the direct polymerization of this compound has not been extensively reported, the bifunctional nature of this molecule (a primary amine and a reactive heterocyclic ring) makes it a promising monomer for the synthesis of new polymers. For example, it could be used to create polyamides or polyimides with the thietane dioxide moiety as a pendant group or integrated into the main chain. The polarity and rigidity of the thietane dioxide unit could enhance the thermal stability and modify the solubility of the resulting polymers.

Furthermore, the azide (B81097) derivative, 3,3-bis(azidomethyl)thietane 1,1-dioxide, is a potential precursor for the synthesis of energetic polymers or as a cross-linking agent in polymer networks. glpbio.com The development of synthetic methods for thietane-containing polymers could open up new avenues for the creation of advanced materials with tailored properties for a range of applications.

Incorporation into Novel Polymeric Structures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a chemically robust heterocyclic scaffold, makes it an attractive monomer for the synthesis of novel polymeric structures. Researchers have begun to explore its use in creating polymers with unique thermal and mechanical properties, largely attributable to the rigid thietane dioxide core.

The primary amine of this compound can readily participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the thietane 1,1-dioxide moiety as a recurring unit within the polymer backbone. The presence of this bulky, polar heterocycle is anticipated to influence the polymer's chain packing, solubility, and thermal stability. While specific research on the polymerization of this compound is still emerging, the broader class of thietane-containing polymers has shown promise.

The synthesis of such polymers would typically involve standard polymerization techniques. For instance, the reaction of this compound with a diacyl chloride in an appropriate solvent would yield a polyamide with the thietane dioxide ring integrated into the main chain. The properties of the resulting polymer could be tailored by the choice of the comonomer.

| Reactant 1 | Reactant 2 | Resulting Polymer Type | Potential Properties |

| This compound | Dicarboxylic acid/Diacyl chloride | Polyamide | Enhanced thermal stability, altered solubility, unique mechanical properties |

| This compound | Diisocyanate | Polyurea | Modified hydrogen bonding networks, potentially improved elasticity |

| This compound | Diepoxide | Epoxy resin | Increased rigidity and thermal resistance |

Development of Advanced Functional Materials with Unique Structural Properties

For instance, in the field of photocatalysis, hybrid materials composed of polymers containing redox-active sites and titanium dioxide have shown significantly enhanced performance in hydrogen evolution. researchgate.net The integration of moieties like thietane 1,1-dioxide into such polymer backbones could further modulate the electronic properties and stability of these materials.

In the realm of biomaterials, there is a continuous search for materials with improved biocompatibility and mechanical properties that mimic natural tissues. researchgate.net The development of bionic "soft-hard" gradient bi-continuous microstructures in elastomers has led to substantial increases in strength and toughness. researchgate.net The rigid and polar nature of the thietane 1,1-dioxide core could be exploited in the design of new biomedical elastomers with tailored mechanical responses.

Furthermore, the synthesis of materials with well-defined microstructures, such as bimetallic alloys, is crucial for applications like high-performance lithium-ion batteries. researchgate.net The ability of the thietane 1,1-dioxide moiety to influence molecular packing and intermolecular interactions could be beneficial in controlling the formation of such microstructures.

| Material Type | Role of Thietane 1,1-Dioxide Moiety | Resulting Unique Property | Potential Application |

| Photocatalytic Hybrid Material | Modulator of electronic properties and stability | Enhanced hydrogen evolution rates researchgate.net | Solar fuel production |

| Biomedical Elastomer | Rigid, polar building block in polymer matrix | Increased strength and toughness researchgate.net | Artificial ligaments, tissue engineering |

| Bimetallic Alloy Anode | Control of microstructure and grain size | Improved electrochemical stability and buffering of volume expansion researchgate.net | High-performance lithium-ion batteries |

Contribution to the Study of Sulfur Chemistry and Reaction Mechanisms

The study of thietane 1,1-dioxides, including this compound, provides valuable insights into the chemistry of sulfur-containing heterocycles and their reaction mechanisms. nih.govnih.gov The strained four-membered ring and the oxidized sulfur atom lead to unique reactivity patterns that are of fundamental interest to organic chemists. nih.gov

The synthesis of thietanes and their oxidized derivatives can be achieved through various methods, including intermolecular and intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions or contractions. nih.gov The study of these reactions helps to elucidate the factors that govern the formation of four-membered sulfur-containing rings.

Once formed, the thietane 1,1-dioxide ring exhibits a rich and varied chemistry. For example, the ring can be opened by nucleophiles, providing a pathway to functionalized acyclic sulfur compounds. wikipedia.org The sulfone group itself can influence the reactivity of adjacent functional groups. For example, in 3-hydroxy-3-arylthietane 1,1-dioxides, the sulfone group facilitates the formation of a carbocation at the 3-position under acidic conditions, which can then be trapped by various nucleophiles. acs.orgchemrxiv.org This reactivity provides a divergent approach to a range of 3,3-disubstituted thietane dioxides. acs.orgchemrxiv.org

The chemical stability of the thietane 1,1-dioxide ring has also been investigated under various conditions, revealing its robustness to both acidic and basic environments in certain contexts. nih.gov This stability, combined with its unique reactivity, makes it a valuable scaffold for further chemical transformations. acs.org

The study of the reaction mechanisms of thietane 1,1-dioxides contributes to a broader understanding of sulfur chemistry, including the behavior of sulfones in strained ring systems and their influence on neighboring reactive centers. aston.ac.uk This knowledge is crucial for the rational design of new synthetic methodologies and the development of novel sulfur-containing molecules with desired properties.

| Compound Class | Reaction Type | Key Mechanistic Insight | Reference |

| 1,3-Dihaloalkanes | Double nucleophilic displacement with sodium sulfide | Formation of thietane ring via thioetherification nih.gov | nih.gov |

| Alkenes and thiocarbonyl compounds | Photochemical [2+2] cycloaddition | Thia-Paternò–Büchi reaction for thietane synthesis nih.gov | nih.gov |

| 3-Aryl-thietan-3-ol dioxides | Lewis or Brønsted acid-catalyzed nucleophilic substitution | Carbocation formation on the 4-membered ring acs.orgchemrxiv.org | acs.orgchemrxiv.org |

| Thietane | Ring-opening with nucleophiles | Reactivity of the strained sulfur-containing ring wikipedia.org | wikipedia.org |

常见问题

Q. Critical Parameters :

- Temperature control (e.g., 0–10°C during alkylation) minimizes side reactions.

- Solvent choice : Polar aprotic solvents like MEK enhance reaction efficiency.

Advanced Consideration :

Contamination risks arise from incomplete reduction or residual oxidizing agents. Purity can be verified via NMR (e.g., δ 3.2–4.9 ppm for proton environments) .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Q. Basic Characterization

- ¹H NMR : Protons on the thietane ring appear at δ 3.2–4.9 ppm, with distinct splitting patterns for cis/trans configurations .

- ¹³C NMR : α-carbons resonate near 25 ppm, while β-carbons appear at ~27 ppm, aiding in distinguishing substitution sites .

Advanced Application :

For complex mixtures (e.g., Hofmann elimination byproducts), coupling ¹³C with 2D NMR (e.g., HSQC) clarifies connectivity. Contradictions in literature assignments (e.g., δ shifts due to solvent effects) require calibration against internal standards .

What reaction mechanisms govern the functionalization of this compound in cycloaddition reactions?

Basic Reactivity :

Thietane 1,1-dioxides participate in Diels-Alder reactions as electron-deficient dienophiles. For example, reactions with enamines proceed via [4+2] cycloaddition, forming six-membered sulfone-containing rings .

Advanced Mechanistic Insight :

The 3-position’s nucleophilicity (enhanced by the aminomethyl group) facilitates regioselective alkylation or arylation. Computational studies (DFT) suggest that steric hindrance at C2/C4 directs electrophiles to the aminomethyl site .

How do stability and storage conditions impact the shelf life of this compound?

Q. Basic Guidelines :

- Storage : Anhydrous conditions (desiccators) at –20°C prevent hydrolysis.

- Decomposition Risks : Exposure to moisture or light accelerates degradation, detectable via HPLC monitoring of sulfone byproducts .

Advanced Analysis :

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C. For long-term stability, argon-purged vials with molecular sieves are recommended .

What strategies address contradictions in reported synthetic yields for this compound?

Q. Basic Troubleshooting :

- Catalyst optimization : Tungstic acid (WO₃·H₂O) improves oxidation efficiency in precursor synthesis .

- Workup refinement : Filtration under inert atmosphere reduces oxygen-induced side reactions .

Advanced Data Reconciliation :

Discrepancies in yields (e.g., 56% vs. literature-reported 70%) may stem from variations in reactant stoichiometry or solvent purity. Meta-analysis of TLC/Rf values across studies identifies optimal conditions .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Advanced Methodology :

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to sulfone-sensitive enzymes like cyclooxygenase-2 (COX-2).

- QSAR models : Correlate LogP (0.885) and polar surface area (42.5 Ų) with membrane permeability for drug design .

Validation : Experimental IC₅₀ values from enzyme assays validate predictions, resolving outliers via conformational analysis .

What analytical challenges arise in quantifying trace impurities in this compound samples?

Q. Advanced Techniques :

- UPLC-MS : Waters systems with electrospray ionization (ESI) detect sub-ppm impurities (e.g., residual LiAlH₄) .

- GC-MS Headspace : Identifies volatile degradation products (e.g., SO₂) with detection limits <0.1 µg/mL .

Contradiction Management : Discrepancies between LC-MS and NMR data require cross-validation using certified reference materials .

How does steric hindrance influence the regioselectivity of this compound in nucleophilic substitutions?

Q. Advanced Mechanistic Study :

- Steric maps : Molecular modeling (e.g., Gaussian) shows that bulky substituents at C2/C4 force nucleophiles (e.g., Grignard reagents) to attack the less hindered C3 position.

- Kinetic vs. thermodynamic control : Low temperatures favor C3 substitution, while elevated temperatures promote ring-opening .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Safety :

- PPE : Nitrile gloves, goggles, and fume hoods mitigate exposure risks.

- First Aid : Immediate flushing with water for skin/eye contact .

Advanced Hazard Mitigation :

Thermal stability assays (DSC) inform safe handling limits. Spill protocols include neutralization with NaHCO₃ and adsorption via activated carbon .

How can this compound serve as a precursor for novel heterocyclic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。